molecular formula C12H13ClN2O3 B2467029 N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide CAS No. 320418-36-8

N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide

Cat. No. B2467029
CAS RN: 320418-36-8
M. Wt: 268.7
InChI Key: NHPGTBIRYPVTHX-VGOFMYFVSA-N
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Description

N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide, also known as CPMO, is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. CPMO is an important tool for studying the mechanisms of action of drugs and other compounds, as well as for understanding their biological effects. CPMO has been used in a variety of studies, including those related to cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Biological Agents

  • Synthesis of Tetrahydropyrimidines and Thiazolopyrimidines : N-(4-chlorophenyl)-3-oxobutanamide was used in the synthesis of tetrahydropyrimidines and their thiazolopyrimidine derivatives, which exhibited significant antimicrobial activities against bacteria and fungi (Akbari et al., 2008).

Fungicidal Activity

  • Oxime Ether Derivatives : A series of oxime ether derivatives containing 1-aryl-3-oxypyrazoles were synthesized, displaying strong fungicidal activities against Rhizoctonia solani (Lv et al., 2015).
  • Fungicidal Antibiotics Analogues : Derivatives of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)butanoic acids, analogs of strobilurins, were synthesized for their fungicidal properties (Zakharychev et al., 1999).

Material Science and Chemistry

  • Copolymerization Studies : N-(4-chlorophenyl)-3-oxobutanamide was used in the synthesis and characterization of copolymers, enhancing certain properties like thermal stability (Choudhary & Mishra, 1996).
  • Crystal Structure Optimization : Semi-empirical quantum chemical calculations were done to optimize the crystal structure of N-(4-chlorophenyl)-3-oxobutanamide derivatives (Jotani, 2012).

Synthesis and Structural Analysis

  • Benzimidazole Derivatives : Structural and spectroscopic studies were conducted on new benzimidazole derivatives, using N-(4-chlorophenyl)-3-oxobutanamide as a precursor (Saral et al., 2017).

Anticonvulsant Enaminones

  • Structural Determination of Anticonvulsants : Crystal structures of anticonvulsant enaminones, derived from N-(4-chlorophenyl)-3-oxobutanamide, were determined (Kubicki et al., 2000).

Degradation of Toxic Compounds

  • Degradation of Sarin and Diethylchlorophosphate : Alumina-supported oximes derived from N-(4-chlorophenyl)-3-oxobutanamide were investigated for their ability to degrade toxic compounds like sarin (Verma et al., 2013).

Synthesis of Complex Compounds

  • Synthesis of Pyrimidinones : The compound was used to synthesize pyrimidinones with potential biological activities (Guo & Shun, 2004).

Polymer Science

  • Copolymers with Pendant N-arylimide Groups : Its derivatives were synthesized and characterized, revealing enhanced properties compared to poly(methyl methacrylate) (Deoghare et al., 2019).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(E)-methoxyiminomethyl]-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-8(16)11(7-14-18-2)12(17)15-10-5-3-9(13)4-6-10/h3-7,11H,1-2H3,(H,15,17)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPGTBIRYPVTHX-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C=NOC)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(/C=N/OC)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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